(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde

Medicinal Chemistry Physicochemical Profiling Fluorine Chemistry

This single (1s,3s) diastereomer is a critical, conformationally restricted building block for medicinal chemistry. Unlike racemic or regioisomeric mixtures that introduce uncontrolled SAR variables, this compound ensures precise spatial presentation of substituents. The CHF₂ group acts as a unique weak H-bond donor, a property absent in CF₃ analogs, and the aldehyde handle enables rapid diversification into amine, alkene, or alcohol libraries. Procure this specific stereoisomer to avoid misleading biological results and secure reliable supply from validated multigram synthesis routes, directly supporting fragment-based drug discovery (FBDD) ¹⁹F NMR screening and PROTAC linker design.

Molecular Formula C7H10F2O2
Molecular Weight 164.15 g/mol
CAS No. 2703780-17-8
Cat. No. B6211494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde
CAS2703780-17-8
Molecular FormulaC7H10F2O2
Molecular Weight164.15 g/mol
Structural Identifiers
SMILESCOC1(CC(C1)C=O)C(F)F
InChIInChI=1S/C7H10F2O2/c1-11-7(6(8)9)2-5(3-7)4-10/h4-6H,2-3H2,1H3
InChIKeyBAUKYKQGOUYGTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Fact Sheet: (1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde (CAS 2703780-17-8) – A Stereodefined, CHF₂-Bearing Cyclobutane Aldehyde Building Block


(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde (CAS 2703780-17-8) is a chiral, non-racemic cyclobutane building block featuring a difluoromethyl (CHF₂) group, a methoxy substituent, and an aldehyde functional group arranged in a defined 1,3-cis relationship on the cyclobutane ring. It belongs to an emerging class of 1,3-bifunctional cyclobutane derivatives that serve as conformationally restricted scaffolds in medicinal chemistry [1]. The compound is synthesized as a single (1s,3s)-diastereomer, a stereochemical outcome achieved either through inherent diastereoselectivity of the synthetic route or through chromatographic separation of diastereomeric mixtures, as documented for the broader CHF₂-substituted cyclobutane series [1]. Its molecular formula is C₇H₁₀F₂O₂ with a molecular weight of 164.15 g/mol, and it is primarily offered by specialty chemical suppliers as a research-grade intermediate .

Why In-Class Analogs Cannot Substitute (1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde in Rigorous Discovery Programs


Superficial structural similarity among fluorinated cyclobutane aldehydes masks critical differences in physicochemical properties that render simple analog substitution scientifically invalid. The CHF₂ group on this compound is not a generic 'fluorinated alkyl'—it is a weak hydrogen bond donor (pKa(H) ~10–11) that can participate in specific H-bond interactions, a property absent in CF₃-substituted analogs and quantitatively distinct from CH₂F or OCF₂H variants . Furthermore, the (1s,3s) stereochemistry defines the relative orientation of the aldehyde and the CHF₂/OMe-bearing carbon, which directly controls the conformational preferences of the cyclobutane ring and, consequently, the spatial presentation of substituents to biological targets [1]. Replacing this compound with a racemic mixture, a trans diastereomer, or a regioisomer with different functional group placement introduces uncontrolled variables in structure-activity relationships (SAR) that can lead to misleading biological results or failed scale-up campaigns.

Head-to-Head Quantitative Differentiation of (1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde Against Closest Analogs


CHF₂-Specific Hydrogen Bond Donor Capacity vs. Non-Donor CF₃ and Weaker Donor CH₂F Analogs

Among 1,3-disubstituted cyclobutane building blocks, the CHF₂ group introduces a uniquely balanced H-bond donor capacity. Measured pKa(H) values for CHF₂-substituted cyclobutane-derived amines and carboxylic acids fall consistently between non-fluorinated (higher pKa/basicity) and CF₃-substituted (lowest pKa, purely electron-withdrawing) analogs, with the monotonic trend reflecting inductive effect alone [1]. While direct pKa data for the aldehyde itself are not available in the peer-reviewed literature, the electron-withdrawing effect of CHF₂ on the cyclobutane ring is systematically quantified in the corresponding carboxylic acid and amine derivatives: 1-(difluoromethyl)cyclobutanecarboxylic acid exhibits a pKa value consistent with a stronger acid than its non-fluorinated parent but a weaker acid than its CF₃ counterpart, a pattern that is a class-level hallmark of the CHF₂ group in cyclobutanes [1]. This positions the CHF₂ analog as a bioisostere capable of acting as a weak H-bond donor (unlike CF₃), enabling interactions with protein backbone carbonyls or water networks that can improve binding selectivity in ways that CF₃ simply cannot replicate.

Medicinal Chemistry Physicochemical Profiling Fluorine Chemistry

Stereochemical Integrity: Single (1s,3s)-Diastereomer vs. Racemic or Mixed Diastereomer Batches

The (1s,3s) stereochemistry of this compound is not incidental; it is a controlled outcome of the synthetic route. For CHF₂-substituted 1,3-bifunctional cyclobutanes, the effective steric size of the CHF₂ group is comparable to COOR, leading to mixtures of diastereomers during reduction steps that require chromatographic separation to isolate the single (1s,3s) diastereomer [1]. This contrasts sharply with CF₃-substituted derivatives, where the larger CF₃ group governs inherent diastereoselectivity [1]. The consequence is that suppliers offering the compound as a single (1s,3s) diastereomer must have performed or verified diastereomer separation, a quality step that is not required for CF₃ analogs. A generic procurement of '3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde' without specified stereochemistry risks obtaining a mixture of diastereomers, which would introduce uncontrolled variables into any enantioselective synthesis or biological assay.

Stereochemistry Medicinal Chemistry Building Block Quality

Aldehyde Functional Handle: Enabling Downstream Diversification vs. Pre-Reduced or Acid Analog Limitations

The aldehyde group at C-1 of this compound serves as a versatile synthetic handle amenable to reductive amination, Wittig olefination, Grignard addition, and oxidation, enabling rapid diversification into amines, alkenes, alcohols, and carboxylic acids [1]. In contrast, the corresponding carboxylic acid analog (CAS 2624140-52-7) and the alcohol analog (CAS 681128-39-2) are terminal functional groups with limited direct diversification options beyond amide coupling or O-alkylation, respectively. The aldehyde thus offers the broadest downstream synthetic utility among the three oxidation states. Furthermore, the aldehyde can be directly used in multi-component reactions (e.g., enamine-mediated [2+2] cycloadditions) to construct more complex scaffolds .

Synthetic Chemistry Building Block Versatility Drug Discovery

1,3-Disubstitution Pattern: Conformational Restriction and Its Impact on Bioactive Conformer Sampling

The 1,3-disubstituted cyclobutane scaffold imposes a defined puckered conformation that restricts the spatial relationship between the aldehyde and the CHF₂/OMe-substituted carbon. This conformational restriction is the basis for using 1,3-disubstituted cyclobutanes as replacements for two or three methylene units in drug candidates such as Linsitinib (OSI-906) and NVP-ADW742 [1]. Unlike 1,2-disubstituted analogs (which enforce a vicinal relationship) or 1,1-disubstituted (geminal) analogs, the 1,3-pattern positions the functional groups at a distance and angle that can better mimic extended alkyl chains or meta-substituted aromatic rings [1]. The CHF₂ group at the 3-position further modulates the ring puckering equilibrium through its electronic and steric effects, a feature that is lost in non-fluorinated or differently substituted 1,3-cyclobutane analogs.

Conformational Analysis Bioisosteres Medicinal Chemistry

Scalability and Multigram Availability: Validated Synthetic Route vs. Custom Synthesis-Only Analogs

The synthetic methodology for CHF₂-substituted cyclobutane building blocks has been validated at multigram scale, with the broader class of fluoroalkyl (CF₃, CHF₂, CH₂F) cyclobutane-derived building blocks prepared on up to 50 g scale using TMAF- or Morph-DAST-mediated nucleophilic fluorination . The parent 1-(difluoromethyl)cyclobutanecarboxylic acid was obtained in multigram quantities (up to 97 g) [1]. While specific production scale data for this aldehyde are not disclosed in the open literature, its synthetic accessibility is supported by the established route to the CHF₂-substituted cyclobutane series. In contrast, non-fluorinated 3-methoxycyclobutane-1-carbaldehyde (CAS 1437082-14-8) is typically available only as a mixture of diastereomers from multiple suppliers , and custom synthesis of single-diastereomer CHF₂ analogs with alternative substitution patterns (e.g., OCF₂H instead of CHF₂) would require de novo route development.

Process Chemistry Building Block Supply Scale-Up

Optimal Deployment Scenarios for (1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde in Drug Discovery and Chemical Biology


Scaffold Hopping: Replacing Metabolically Labile Alkyl or Aryl Linkers with a Conformationally Restricted CHF₂-Cyclobutane Isostere

When an existing lead series contains a flexible propyl linker or a para-substituted phenyl ring that is susceptible to oxidative metabolism, the 1,3-disubstituted cyclobutane core with CHF₂ can serve as a conformationally restricted bioisostere. The CHF₂ group provides metabolic stability while retaining weak H-bond donor capacity, and the aldehyde handle allows direct incorporation into the target scaffold via reductive amination or Wittig chemistry . This application is supported by literature precedent showing that 1,3-disubstituted cyclobutanes effectively replace multiple methylene units in clinical candidates such as Linsitinib and NVP-ADW742 [1].

Parallel Library Synthesis: Leveraging the Aldehyde for Rapid Diversification into Amine, Alkene, and Alcohol Libraries

The aldehyde group enables one-step diversification into libraries of amines (via reductive amination), alkenes (via Wittig), or alcohols (via Grignard addition), each retaining the (1s,3s)-CHF₂-OMe pharmacophore . This is particularly valuable in hit-to-lead programs where rapid SAR exploration of the C-1 vector is required. Using the aldehyde building block eliminates the need to start from the alcohol (which would require oxidation to aldehyde before diversification) or the carboxylic acid (which limits chemistry to amide bond formation) . The validated multigram synthesis of CHF₂-cyclobutane building blocks ensures that hits identified from such libraries can be resupplied without re-synthesis of the core .

CHF₂-Selective Fragment-Based Drug Discovery (FBDD): Probing H-Bond Donor Hotspots in Protein Binding Sites

In FBDD campaigns, small fluorinated fragments are used to probe binding site hotspots via ¹⁹F NMR. The CHF₂ group serves a dual role: it acts as a sensitive ¹⁹F NMR probe (distinct chemical shift from CF₃ and CH₂F) and as a weak H-bond donor capable of forming specific interactions with protein backbone carbonyls . The (1s,3s) stereochemistry ensures a defined orientation of the CHF₂ group relative to the aldehyde, which can be used to tether the fragment via Schiff base formation or other aldehyde-specific chemistries [1]. This scenario exploits a capability that CF₃-bearing fragments cannot offer, as CF₃ is not an H-bond donor .

Building Block for PROTAC Linker Design: Balancing Lipophilicity and Solubility in Heterobifunctional Degraders

In PROTAC design, the cyclobutane ring provides a rigid, low-molecular-weight linker element that can orient the E3 ligase ligand and the target protein ligand in defined spatial relationships. The CHF₂ group on this building block offers a moderate lipophilicity (logP) and weak H-bond donor capacity that can improve aqueous solubility relative to CF₃-containing linkers, while the aldehyde allows attachment to either ligand via reductive amination . The measured pKa and LogP data for the broader CHF₂-cyclobutane class provide a rational basis for predicting the physicochemical properties of PROTACs incorporating this scaffold [1].

Quote Request

Request a Quote for (1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.